Cas no 1806557-78-7 (1-(2-Ethoxy-6-methylphenyl)propan-2-one)

1-(2-Ethoxy-6-methylphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-(2-Ethoxy-6-methylphenyl)propan-2-one
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- インチ: 1S/C12H16O2/c1-4-14-12-7-5-6-9(2)11(12)8-10(3)13/h5-7H,4,8H2,1-3H3
- InChIKey: VSAIZCZSQWWFGX-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1=CC=CC(C)=C1CC(C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 189
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 26.3
1-(2-Ethoxy-6-methylphenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010005338-1g |
1-(2-Ethoxy-6-methylphenyl)propan-2-one |
1806557-78-7 | 97% | 1g |
1,579.40 USD | 2021-07-06 | |
Alichem | A010005338-250mg |
1-(2-Ethoxy-6-methylphenyl)propan-2-one |
1806557-78-7 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010005338-500mg |
1-(2-Ethoxy-6-methylphenyl)propan-2-one |
1806557-78-7 | 97% | 500mg |
806.85 USD | 2021-07-06 |
1-(2-Ethoxy-6-methylphenyl)propan-2-one 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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1-(2-Ethoxy-6-methylphenyl)propan-2-oneに関する追加情報
Professional Introduction to 1-(2-Ethoxy-6-methylphenyl)propan-2-one (CAS No. 1806557-78-7)
1-(2-Ethoxy-6-methylphenyl)propan-2-one, with the CAS number 1806557-78-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of aromatic ketones, characterized by its unique structural and functional properties. The presence of both an ethoxy group and a methyl group on the phenyl ring contributes to its distinct reactivity and potential applications in synthetic chemistry and drug development.
The compound's molecular structure, featuring a propan-2-one moiety attached to a substituted phenyl ring, makes it a versatile intermediate in organic synthesis. The ethoxy group at the 2-position and the methyl group at the 6-position enhance its interaction with various biological targets, making it a valuable candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in aromatic ketones due to their broad spectrum of biological activities. Studies have shown that compounds of this nature can exhibit properties such as anti-inflammatory, analgesic, and antioxidant effects. The structural features of 1-(2-Ethoxy-6-methylphenyl)propan-2-one suggest potential applications in developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential role in the synthesis of more complex molecules. Researchers have utilized derivatives of aromatic ketones like 1-(2-Ethoxy-6-methylphenyl)propan-2-one to develop new scaffolds for drug candidates. The ability to modify its structure allows for fine-tuning of biological activity, making it an attractive building block in pharmaceutical research.
The chemical reactivity of 1-(2-Ethoxy-6-methylphenyl)propan-2-one is another area of interest. The presence of both electron-donating and electron-withdrawing groups on the phenyl ring influences its behavior in various chemical reactions. This makes it a useful intermediate for constructing more complex molecules through reactions such as nucleophilic substitution, Friedel-Crafts alkylation, and condensation reactions.
Recent advancements in computational chemistry have also highlighted the importance of 1-(2-Ethoxy-6-methylphenyl)propan-2-one in drug design. Molecular modeling studies have demonstrated its potential binding interactions with target proteins, providing insights into its mechanism of action. These studies are crucial for optimizing its pharmacological properties and developing more effective drugs.
The synthesis of 1-(2-Ethoxy-6-methylphenyl)propan-2-one involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The process typically starts from readily available starting materials and employs various catalytic systems to achieve high yields and purity. Understanding these synthetic pathways is essential for industrial-scale production and further functionalization.
In conclusion, 1-(2-Ethoxy-6-methylphenyl)propan-2-one (CAS No. 1806557-78-7) is a multifaceted compound with significant potential in pharmaceutical research and organic synthesis. Its unique structural features, combined with its reactivity, make it a valuable tool for developing new drugs and exploring novel chemical pathways. As research continues to uncover new applications for this compound, its importance in the field is likely to grow even further.
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